molecular formula C9H8ClNS B1608194 2-Chloro-5,7-dimethyl-1,3-benzothiazole CAS No. 791594-81-5

2-Chloro-5,7-dimethyl-1,3-benzothiazole

Cat. No.: B1608194
CAS No.: 791594-81-5
M. Wt: 197.69 g/mol
InChI Key: UMPCQBBRKCVELL-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dimethyl-1,3-benzothiazole is a chemical compound with the molecular formula C9H8ClNS. It belongs to the benzothiazole family, which consists of a benzene ring fused to a thiazole ring. This compound is characterized by the presence of chlorine and two methyl groups at specific positions on the benzothiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,7-dimethyl-1,3-benzothiazole can be achieved through several synthetic pathways. One common method involves the reaction of 2-mercaptoaniline with acid chlorides. The general reaction is as follows:

C6H4(NH2)SH+RC(O)ClC6H4(NH)SCR+HCl+H2OC_6H_4(NH_2)SH + RC(O)Cl \rightarrow C_6H_4(NH)SCR + HCl + H_2O C6​H4​(NH2​)SH+RC(O)Cl→C6​H4​(NH)SCR+HCl+H2​O

In this reaction, 2-mercaptoaniline reacts with an acid chloride to form the benzothiazole ring with the desired substituents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,7-dimethyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzothiazoles, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-Chloro-5,7-dimethyl-1,3-benzothiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5,7-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Chloro-5,7-dimethyl-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:

    2-Mercaptobenzothiazole: Used as a rubber vulcanization accelerator.

    2-Aminobenzothiazole: Known for its antimicrobial properties.

    2-Phenylbenzothiazole: Studied for its anticancer activity.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-chloro-5,7-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPCQBBRKCVELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365964
Record name 2-chloro-5,7-dimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791594-81-5
Record name 2-chloro-5,7-dimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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